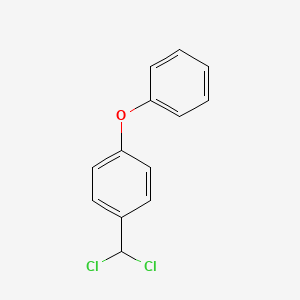

1-(Dichloromethyl)-4-phenoxybenzene

Description

Contextualizing the Significance of Halogenated Arenes in Contemporary Synthetic Chemistry

Halogenated aromatic hydrocarbons, or haloarenes, are organic compounds in which one or more hydrogen atoms on an aromatic ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). ncert.nic.in These compounds are not merely simple derivatives; they are fundamental building blocks in synthetic chemistry. The incorporation of a halogen atom into an aromatic ring dramatically alters the molecule's electronic properties and reactivity. nih.govmt.com

Halogens are electronegative, meaning they withdraw electron density from the aromatic ring through an inductive effect. libretexts.org This electronic influence is crucial in directing the course of further chemical reactions, such as electrophilic aromatic substitution. libretexts.orgbritannica.com Furthermore, the carbon-halogen bond provides a reactive site for a multitude of transformations, most notably in cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. acs.org This versatility makes haloarenes indispensable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. nih.govmt.combritannica.com The ability of halogens to enhance biological activity and bioavailability through mechanisms like halogen bonding further cements their importance in medicinal chemistry. nih.gov

Overview of Phenoxybenzene Scaffolds in Advanced Molecular Design

A molecular scaffold is a core structure upon which other chemical groups can be built, allowing for the systematic development of new compounds with desired properties. mdpi.comresearchgate.net The phenoxybenzene structure, which consists of two benzene (B151609) rings linked by an oxygen atom, is a prominent scaffold in advanced molecular design. nih.gov This diaryl ether linkage provides a combination of rigidity and conformational flexibility, which is often advantageous in designing molecules that can fit into specific biological targets like enzyme active sites.

The phenoxybenzene scaffold is a common feature in a variety of biologically active compounds and functional materials. Its presence can influence properties such as lipophilicity, which affects how a molecule is absorbed and distributed in biological systems. ontosight.ai Researchers utilize this scaffold as a foundation, modifying the peripheral positions of the benzene rings to fine-tune the molecule's shape, size, and electronic characteristics. researchgate.netkaist.ac.kr This scaffold-based approach is a key strategy in drug discovery and materials science, enabling the creation of libraries of related compounds for systematic screening and optimization. kaist.ac.krnih.gov

Unique Reactivity Considerations of the Dichloromethyl Moiety within Aromatic Systems

The dichloromethyl group (–CHCl₂) imparts a distinct reactivity profile to the aromatic ring it is attached to. Its behavior is a nuanced interplay of competing electronic effects. The two chlorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect tends to deactivate the aromatic ring toward electrophilic substitution, making it less reactive than benzene itself. libretexts.org

Perhaps the most significant reactivity of the dichloromethyl group is its utility as a synthetic precursor to the formyl group (–CHO), which defines an aldehyde. Hydrolysis of the dichloromethyl group, typically under basic or acidic conditions, can convert it into an aldehyde. This transformation is highly valuable, as aromatic aldehydes are pivotal intermediates in the synthesis of a vast range of more complex molecules.

Table 1: Comparison of Electronic Effects of Methyl and Chlorinated Methyl Substituents on an Aromatic Ring

| Substituent Group | Name | Inductive Effect | Hyperconjugation Effect | Overall Effect on Ring Reactivity |

| –CH₃ | Methyl | Electron-Donating | Strong | Activating |

| –CH₂Cl | Chloromethyl | Electron-Withdrawing | Moderate | Weakly Activating/Deactivating |

| –CHCl₂ | Dichloromethyl | Strongly Electron-Withdrawing | Weak | Deactivating |

| –CCl₃ | Trichloromethyl | Very Strongly Electron-Withdrawing | None | Strongly Deactivating |

Identification of Key Research Directions and Challenges for 1-(Dichloromethyl)-4-phenoxybenzene

The structure of this compound suggests several promising avenues for research, alongside notable challenges.

Key Research Directions:

Synthesis of Novel Aldehydes: The primary utility of this compound is likely as a precursor to 4-phenoxybenzaldehyde (B127426). This aldehyde is a valuable building block for synthesizing pharmaceuticals, liquid crystals, and specialty polymers. myskinrecipes.com Research could focus on optimizing the hydrolysis of the dichloromethyl group to achieve high yields of the aldehyde while avoiding side reactions.

Exploration in Medicinal Chemistry: The phenoxybenzene scaffold is a known pharmacophore. Using this compound as a starting material, chemists could synthesize a series of derivatives (e.g., imines, oximes, or more complex heterocyclic structures) for evaluation as potential therapeutic agents.

Materials Science Applications: Aromatic aldehydes are used in the development of dyes, nonlinear optical materials, and polymers. The unique combination of the rigid phenoxybenzene backbone with a reactive aldehyde precursor makes this compound an interesting candidate for creating novel materials with specific photophysical or thermal properties.

Challenges:

Selective Synthesis: The synthesis of this compound itself can be a challenge. Direct chlorination of 4-methylphenoxybenzene can be difficult to control, potentially leading to a mixture of mono-, di-, and trichlorinated products. Developing a selective and high-yielding synthetic route is a critical first step.

Controlled Hydrolysis: While the conversion of the dichloromethyl group to an aldehyde is a key reaction, controlling the conditions to prevent over-oxidation to a carboxylic acid or other side reactions can be difficult.

Limited Data: As a specialized research chemical, there is a scarcity of published data on the precise physical properties and spectroscopic characterization of this compound, which can hinder research efforts.

Table 2: Physical and Chemical Properties of Related Phenoxybenzene Derivatives

| Property | 1-(Chloromethyl)-4-phenoxybenzene | 1-(Bromomethyl)-4-phenoxybenzene |

| CAS Number | 4039-92-3 nih.gov | 5031-78-7 |

| Molecular Formula | C₁₃H₁₁ClO nih.gov | C₁₃H₁₁BrO |

| Molecular Weight | 218.68 g/mol nih.gov | 263.13 g/mol |

| Appearance | Not specified | Solid |

| Key Reactivity | Nucleophilic substitution at the chloromethyl group. nih.gov | Nucleophilic substitution at the bromomethyl group. ontosight.ai |

| Primary Use | Intermediate in synthesis. myskinrecipes.com | Intermediate for pharmaceuticals and agrochemicals. ontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C13H10Cl2O |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

1-(dichloromethyl)-4-phenoxybenzene |

InChI |

InChI=1S/C13H10Cl2O/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,13H |

InChI Key |

GAUQRPKIMSLERN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 Dichloromethyl 4 Phenoxybenzene

Strategies for the Direct and Indirect Dichloromethylation of Aromatic Substrates

Multi-Step Halogenation and Functional Group Interconversion Approaches

A common and reliable method for the synthesis of 1-(dichloromethyl)-4-phenoxybenzene involves a multi-step sequence starting from a more readily available precursor, 4-phenoxybenzaldehyde (B127426). This approach relies on the conversion of the aldehyde functionality into the desired gem-dichloride.

One effective transformation is the deoxygenative chlorination of the aldehyde. This can be accomplished using reagents like dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride (TiCl4). This method proceeds through the formation of a benzal chloride derivative, which upon hydrolysis would yield the formylated product. However, by arresting the reaction at the benzal chloride stage, the desired dichloromethyl group is installed.

Table 1: Proposed Multi-Step Synthesis of this compound from 4-Phenoxybenzaldehyde

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4-Phenoxybenzaldehyde | Dichloromethyl methyl ether, TiCl4, inert solvent (e.g., CH2Cl2) | This compound |

This synthetic route offers the advantage of utilizing a commercially available starting material and employing a reaction for which mechanistic understanding is developing. The regioselectivity is pre-determined by the starting aldehyde, simplifying purification processes.

Exploration of Radical Halogenation Pathways

An alternative strategy for the synthesis of this compound is the direct dichloromethylation of 4-phenoxytoluene through a free-radical halogenation process. This method involves the substitution of benzylic hydrogens with halogen atoms, initiated by radical initiators or UV light.

The reaction proceeds via a radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the methyl group of 4-phenoxytoluene, forming a benzylic radical. This radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical, propagating the chain. To achieve dichlorination, the reaction conditions must be carefully controlled.

Table 2: Key Parameters for Radical Dichloromethylation of 4-Phenoxytoluene

| Parameter | Description |

| Halogenating Agent | Chlorine (Cl2) or sulfuryl chloride (SO2Cl2) are commonly used. |

| Initiator | AIBN (Azobisisobutyronitrile) or benzoyl peroxide can be used as radical initiators. UV light can also initiate the reaction. |

| Solvent | Inert solvents such as carbon tetrachloride (CCl4) or benzene (B151609) are typically employed. |

| Temperature | The reaction is usually conducted at elevated temperatures to promote radical formation. |

| Stoichiometry | The molar ratio of the halogenating agent to the substrate is critical to control the degree of halogenation. An excess of the halogenating agent is required for dichlorination. |

While this method offers a more direct route from a simple starting material, it can be challenging to control the selectivity, potentially leading to a mixture of mono-, di-, and tri-chlorinated products, as well as ring halogenation. Optimization of the reaction conditions is therefore crucial to maximize the yield of the desired dichloromethylated product.

Investigation of Novel Synthetic Routes to the Dichloromethyl Group

Research into novel methods for introducing the dichloromethyl group onto aromatic rings is ongoing. These efforts aim to develop more efficient, selective, and environmentally benign synthetic protocols. While specific novel routes for this compound are not extensively documented, general methodologies for the synthesis of dichloromethyl arenes could be adapted.

One potential area of exploration is the use of organometallic reagents. For instance, the reaction of a suitable organometallic derivative of phenoxybenzene with a source of the dichloromethyl group could provide a direct route. Another avenue involves the development of new catalytic systems that can selectively activate the C-H bonds of a methyl group for dichlorination under milder conditions.

Phenoxybenzene Ether Formation Strategies in the Context of Dichloromethylated Analogs

The formation of the diaryl ether bond is a critical step in the synthesis of this compound, especially when the dichloromethyl group is introduced prior to the ether linkage formation. The two primary methods for this transformation are the Ullmann-type coupling and the Williamson ether synthesis.

Optimization of Ullmann-Type Coupling Reactions

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. In the context of synthesizing this compound, this could involve the reaction of a halogenated phenoxybenzene derivative with a dichloromethylated phenol, or vice-versa.

Modern advancements in the Ullmann reaction have led to the development of more efficient catalytic systems that operate under milder conditions. Optimization of this reaction for dichloromethylated substrates would involve the careful selection of several key parameters.

Table 3: Optimization Parameters for Ullmann-Type Coupling

| Parameter | Description |

| Copper Catalyst | Copper(I) salts such as CuI or CuBr are commonly used. The use of copper nanoparticles and supported copper catalysts is also an area of active research. |

| Ligand | The addition of ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various Schiff bases can significantly accelerate the reaction and improve yields. rhhz.net |

| Base | A base is required to deprotonate the phenol. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4). rhhz.net |

| Solvent | High-boiling polar aprotic solvents such as DMF, DMSO, or dioxane are typically used. rhhz.net |

| Temperature | While classical Ullmann reactions require high temperatures, modern catalytic systems can often be run at significantly lower temperatures. organic-chemistry.org |

The presence of the dichloromethyl group may influence the reactivity of the aryl halide or phenol, necessitating careful optimization of these parameters to achieve high yields.

Refinement of Williamson Ether Synthesis and its Variants

The Williamson ether synthesis is another fundamental method for forming ether linkages, proceeding via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a dichloromethyl-substituted phenol with a halobenzene, or a phenoxide with a 4-(dichloromethyl)halobenzene. However, the classical Williamson synthesis is generally not suitable for the formation of diaryl ethers unless the aryl halide is activated by strong electron-withdrawing groups.

To overcome this limitation, modifications such as the use of phase transfer catalysis can be employed. A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the aryl halide, thereby increasing the reaction rate. jk-sci.com

Table 4: Key Components for Phase Transfer Catalyzed Williamson Ether Synthesis

| Component | Role |

| Aryl Halide | The electrophile in the reaction. |

| Phenol | The nucleophile precursor. |

| Base | A strong base (e.g., NaOH, KOH) is used to deprotonate the phenol. jk-sci.com |

| Phase Transfer Catalyst | Facilitates the reaction between the two phases (e.g., tetrabutylammonium bromide). |

| Solvent System | Typically a two-phase system, such as water and an organic solvent (e.g., toluene, dichloromethane). |

The efficiency of the Williamson ether synthesis for this specific target molecule would depend on the reactivity of the substrates and the effectiveness of the chosen catalyst and reaction conditions.

Design Principles for Efficient Multi-step Chemical Syntheses

The synthesis of this compound is most effectively approached through an electrophilic aromatic substitution on the phenoxybenzene precursor. The Rieche formylation, a method for introducing a formyl group to electron-rich aromatic compounds, serves as a primary analogue for this transformation. synarchive.comwikipedia.orgcommonorganicchemistry.com In this reaction, dichloromethyl methyl ether acts as the electrophile precursor in the presence of a Lewis acid catalyst. orgsyn.org The reaction typically proceeds to form an aldehyde after a hydrolysis workup; however, the dichloromethylated intermediate is the target compound in this context.

Analysis of Chemo- and Regioselectivity in Synthetic Sequences

The primary challenge in the synthesis of this compound lies in controlling the position of the dichloromethyl group on the phenoxybenzene ring system. This is a matter of regioselectivity, which is dictated by the electronic properties of the phenoxy substituent.

The phenoxy group (-OPh) is an activating substituent and an ortho, para-director in electrophilic aromatic substitution reactions. youtube.comvanderbilt.edu This directing effect is due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the benzene ring through resonance, thereby stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the substitution. youtube.com This stabilization is most effective when the electrophile attacks the ortho or para positions.

Consequently, the reaction of phenoxybenzene with an electrophile like the dichloromethyl cation (generated from dichloromethyl methyl ether and a Lewis acid) is expected to yield a mixture of 1-(dichloromethyl)-2-phenoxybenzene (ortho product) and this compound (para product).

Factors Influencing Regioselectivity:

Steric Hindrance: The para position is sterically less hindered than the ortho positions, which are flanked by the bulky phenoxy group. This steric factor generally favors the formation of the para isomer, this compound, as the major product. youtube.com

Electronic Effects: While both ortho and para positions are electronically activated, the resonance structures contributing to the stability of the intermediate are significant for both.

The chemo-selectivity of this reaction is also a key consideration. The dichloromethylation should occur on the phenyl ring of the phenoxybenzene moiety without affecting the ether linkage or the second phenyl ring. The electron-rich nature of the substituted ring makes it significantly more susceptible to electrophilic attack than the unsubstituted phenyl ring of the phenoxy group.

Development and Application of Catalytic Systems in Dichloromethylated Compound Synthesis

The generation of the active electrophile from dichloromethyl methyl ether requires the use of a catalyst, typically a Lewis acid. The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

Common Lewis Acid Catalysts:

Titanium Tetrachloride (TiCl₄): This is a commonly used and effective catalyst for Rieche formylation and related reactions. wikipedia.orgorgsyn.org It is a strong Lewis acid that readily coordinates with the ether oxygen of dichloromethyl methyl ether, facilitating the departure of a methoxy group and the formation of the dichloromethyl cation.

Tin(IV) Chloride (SnCl₄): Another powerful Lewis acid that can be employed for this type of transformation. commonorganicchemistry.com

Aluminum Chloride (AlCl₃): A very strong Lewis acid, often used in Friedel-Crafts reactions. commonorganicchemistry.com Its high reactivity may sometimes lead to side reactions or reduced selectivity.

Iron(III) Chloride (FeCl₃): A milder and more environmentally benign Lewis acid that has also been shown to be effective in Rieche formylations. uniroma1.it

The optimization of the catalytic system involves screening different Lewis acids and their concentrations to maximize the yield of the desired para isomer. The solvent also plays a crucial role, with non-polar, aprotic solvents like dichloromethane or 1,2-dichloroethane being typical choices to ensure the solubility of the reactants and compatibility with the Lewis acid catalyst.

| Catalyst | Typical Solvent | Relative Activity |

| AlCl₃ | Dichloromethane | High |

| TiCl₄ | Dichloromethane | High |

| SnCl₄ | Dichloromethane | Moderate to High |

| FeCl₃ | Dichloromethane | Moderate |

Modern Catalytic Approaches:

While traditional Lewis acids are effective, modern synthetic chemistry is increasingly exploring more sustainable and efficient catalytic systems. Photocatalysis, for instance, has emerged as a powerful tool for generating radical species under mild conditions. scispace.com The generation of dichloromethyl radicals from precursors like chloroform using a photocatalyst could offer an alternative route to dichloromethylated aromatic compounds. scispace.com However, the application of such methods specifically to phenoxybenzene for the synthesis of this compound is an area for further research.

Kinetic and Thermodynamic Considerations in Reaction Condition Optimization

The ratio of ortho to para isomers in the product mixture is not only influenced by steric and electronic factors but also by the reaction conditions, which can favor either kinetic or thermodynamic control. jackwestin.com

Kinetic Control: At lower reaction temperatures, the product distribution is governed by the relative rates of formation of the intermediates. libretexts.orgthecatalyst.org The transition state leading to the kinetically favored product has a lower activation energy. In some electrophilic aromatic substitutions, the ortho isomer can be the kinetic product due to a more stabilized initial interaction between the directing group and the incoming electrophile.

Thermodynamic Control: At higher reaction temperatures, the reaction may become reversible, allowing the product mixture to equilibrate. libretexts.orgscribd.com The composition of the product mixture will then reflect the relative thermodynamic stabilities of the final products. The para isomer, this compound, is generally the more thermodynamically stable product due to the minimization of steric repulsion between the substituent and the phenoxy group. thecatalyst.org

Optimizing Reaction Conditions:

To selectively synthesize this compound, the reaction conditions should be optimized to favor thermodynamic control. This typically involves:

Higher Reaction Temperatures: Allowing the reaction to proceed at a higher temperature can facilitate the isomerization of the initially formed ortho product to the more stable para product.

Longer Reaction Times: Sufficient time is necessary for the reaction mixture to reach equilibrium.

Choice of Lewis Acid: The strength of the Lewis acid can influence the reversibility of the reaction. A stronger Lewis acid might promote equilibration more effectively.

A typical experimental protocol would involve the slow addition of dichloromethyl methyl ether to a solution of phenoxybenzene and a Lewis acid (e.g., TiCl₄) in an inert solvent like dichloromethane at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. orgsyn.org The reaction mixture would then be allowed to warm to room temperature or gently heated for a prolonged period to ensure the formation of the thermodynamically favored para product. The reaction is then quenched, and the dichloromethylated product is isolated before hydrolysis to the aldehyde can occur.

| Condition | Favors Kinetic Product (ortho) | Favors Thermodynamic Product (para) |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Less reversible conditions | More reversible conditions |

By carefully considering these design principles, a synthetic route to this compound can be optimized to achieve a high yield and selectivity for the desired isomer.

Mechanistic Investigations of Chemical Transformations Involving 1 Dichloromethyl 4 Phenoxybenzene

Elucidation of Nucleophilic Substitution Reaction Mechanisms at the Dichloromethyl Center

The dichloromethyl group (-CHCl₂) attached to a benzene (B151609) ring is susceptible to nucleophilic substitution. The reaction likely proceeds through a stepwise mechanism involving the formation of a carbocation intermediate, characteristic of an Sₙ1 pathway, particularly with nucleophilic solvents (solvolysis). The presence of the phenoxy group and the benzene ring can stabilize the incipient benzylic carbocation through resonance.

Kinetic and Thermodynamic Studies of Substitution Pathways

A hypothetical kinetic study might involve monitoring the rate of reaction with a given nucleophile in various solvents and at different temperatures. Such a study would allow for the determination of the rate law, activation energy (Ea), and other thermodynamic parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Table 3.1.1: Hypothetical Kinetic Data for Nucleophilic Substitution of 1-(Dichloromethyl)-4-phenoxybenzene This table is illustrative and not based on experimental data.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| H₂O | 50% Ethanol/H₂O | 25 | Value |

| H₂O | 70% Ethanol/H₂O | 25 | Value |

Influence of Electronic and Steric Factors on Reactivity

The reactivity of the dichloromethyl center is influenced by both electronic and steric factors.

Electronic Effects: The phenoxy group at the para position exerts a significant electronic influence. The oxygen atom of the phenoxy group can donate a lone pair of electrons to the benzene ring through resonance (+R effect), which helps to stabilize the positive charge of the benzylic carbocation intermediate. This stabilization would increase the rate of an Sₙ1 reaction. The Hammett equation could be used to quantify the effect of the phenoxy substituent on the reaction rate, although specific rho (ρ) values for this reaction are not documented. wikipedia.org

Steric Effects: The dichloromethyl group itself presents some steric hindrance to a direct Sₙ2 attack by a nucleophile. This steric bulk, combined with the electronic stabilization of the carbocation, further favors an Sₙ1-type mechanism.

Exploration of Electrophilic Aromatic Substitution Reactions on the Phenoxybenzene Core

The phenoxybenzene core is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents, the dichloromethyl group and the phenoxy group, will determine the position of the incoming electrophile.

The phenoxy group is an ortho, para-director and an activating group due to the electron-donating resonance effect of the oxygen atom. Conversely, the dichloromethyl group is expected to be a deactivating group due to the electron-withdrawing inductive effect (-I) of the chlorine atoms. In cases of competing directing effects, the more activating group typically governs the regioselectivity. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the phenoxy group. Nitration, for example, would likely yield products where the nitro group is introduced at these positions. masterorganicchemistry.comcore.ac.uk

Table 3.2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Electrophile | Predicted Major Product(s) |

|---|---|

| NO₂⁺ | 1-(Dichloromethyl)-2-nitro-4-phenoxybenzene and 1-(Dichloromethyl)-3-nitro-4-phenoxybenzene |

| Br⁺ | 1-(Dichloromethyl)-2-bromo-4-phenoxybenzene and 1-(Dichloromethyl)-3-bromo-4-phenoxybenzene |

Analysis of Radical Reaction Pathways and Bond Dissociation Energies

Radical reactions involving this compound could be initiated by homolytic cleavage of a C-H or a C-Cl bond in the dichloromethyl group. The stability of the resulting radical is a key factor in determining the feasibility of such pathways. The benzylic radical that would be formed is stabilized by resonance with the benzene ring. masterorganicchemistry.comnrel.gov

The bond dissociation energy (BDE) is a measure of the energy required to break a bond homolytically. While specific BDE values for this compound are not available, we can estimate them based on related compounds. The C-H bond in the dichloromethyl group is expected to have a lower BDE than a typical primary C-H bond due to the resonance stabilization of the resulting radical.

Table 3.3: Estimated Bond Dissociation Energies (BDEs) These are estimated values based on analogous compounds and general principles.

| Bond | Estimated BDE (kcal/mol) |

|---|---|

| C-H in -CHCl₂ | 95 - 100 |

Investigation of Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involving this compound are plausible under certain conditions. For instance, under radical conditions, rearrangement of the dichlorobenzyl radical could potentially occur, although such rearrangements are not always favorable. A study on the corona discharge of 2,6-dichlorotoluene showed the formation of a rearranged o-chlorobenzyl radical, suggesting that rearrangement of substituted benzyl-type radicals is possible. scispace.com

Carbocationic intermediates formed during nucleophilic substitution could also potentially undergo rearrangement, such as a 1,2-hydride or 1,2-aryl shift, although the stability of the initial benzylic carbocation makes this less likely unless a more stable carbocation can be formed. The benzilic acid rearrangement is a well-known reaction of 1,2-diketones and is not directly applicable here, but it serves as an example of the types of skeletal rearrangements that can occur in organic chemistry. uomustansiriyah.edu.iqwikipedia.orgorganic-chemistry.orgyoutube.com

Advanced Spectroscopic and Diffractional Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 1-(Dichloromethyl)-4-phenoxybenzene. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides unambiguous evidence of the compound's atomic framework.

The ¹H NMR spectrum is predicted to show distinct signals for each type of proton. The dichloromethyl proton (-CHCl₂) would appear as a sharp singlet significantly downfield, typically in the range of 6.5-7.5 ppm, due to the strong deshielding effect of the two adjacent chlorine atoms. The aromatic protons would exhibit complex splitting patterns in the aromatic region (~6.9-7.8 ppm). The protons on the phenoxy ring and the dichloromethyl-substituted ring would show characteristic doublet and triplet patterns, consistent with their ortho, meta, and para positions.

The ¹³C NMR spectrum provides complementary information. The carbon of the dichloromethyl group (-CHCl₂) is expected to be found in the 60-80 ppm range. The aromatic carbons would appear between 115 and 160 ppm, with the carbon atoms directly bonded to the oxygen and the dichloromethyl group showing distinct chemical shifts due to substituent effects.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Proton NMR) | ||

|---|---|---|

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| -CHCl₂ | 6.5 - 7.5 | Singlet (s) |

| Aromatic H (ortho to -CHCl₂) | ~7.5 - 7.7 | Doublet (d) |

| Aromatic H (ortho to -O-) | ~7.0 - 7.2 | Doublet (d) |

| Aromatic H (meta to substituents) | ~7.2 - 7.4 | Multiplet (m) |

| ¹³C NMR (Carbon-13 NMR) | ||

| Carbon Type | Predicted Chemical Shift (ppm) | |

| -CHCl₂ | 60 - 80 | |

| Aromatic C (ipso, attached to -CHCl₂) | ~135 - 145 | |

| Aromatic C (ipso, attached to -O-) | ~155 - 160 | |

| Other Aromatic C | 115 - 130 |

Application of Multi-Dimensional NMR Techniques

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): This 2D NMR experiment would reveal proton-proton couplings within the same spin system. It would clearly show the correlations between adjacent aromatic protons on both the phenoxy and the substituted benzene (B151609) rings, helping to trace the connectivity within each ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would be used to unambiguously assign the carbon signals for each protonated aromatic carbon and, crucially, to link the downfield proton signal to the dichloromethyl carbon.

Solid-State NMR for Crystalline and Amorphous Phase Analysis

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure and dynamics of this compound in its solid form. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C spectra of the solid material can be obtained. researchgate.net These spectra can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would give rise to distinct ¹³C ssNMR spectra due to differences in molecular packing and conformation.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) phases within a sample, which is crucial for understanding the material's physical properties.

Study Molecular Conformation: The chemical shifts in ssNMR are highly sensitive to the local electronic environment, providing information about the torsional angles of the molecule in the solid state, particularly around the flexible ether bond. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular "fingerprint." fiveable.me

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, characteristic C-O-C asymmetric stretching vibration for the aryl ether linkage is expected in the 1200-1300 cm⁻¹ region. academyart.eduspectroscopyonline.com Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range, while aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C-Cl stretching vibrations of the dichloromethyl group are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. theaic.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric C-O-C stretch, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. The C-Cl stretches are also Raman active. mdpi.com A key advantage of Raman is its low interference from aqueous media, should reaction monitoring in such solvents be necessary.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Alkyl) | -CHCl₂ | 2950 - 3050 | Medium-Weak | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1400 - 1600 | Strong-Medium | Strong |

| C-O-C Asymmetric Stretch | Aryl Ether | 1200 - 1300 | Strong | Medium |

| C-Cl Stretch | -CHCl₂ | 600 - 800 | Strong | Strong |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound and for studying its fragmentation, which provides further structural proof.

Upon ionization, the molecule will produce a molecular ion (M⁺•). HRMS can measure the mass-to-charge ratio (m/z) of this ion with extremely high precision (to several decimal places), allowing for the determination of its exact elemental formula (C₁₃H₁₀Cl₂O).

A critical feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), molecules containing two chlorine atoms will exhibit a characteristic pattern of three peaks:

An M peak (containing two ³⁵Cl atoms).

An M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom).

An M+4 peak (containing two ³⁷Cl atoms).

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a definitive signature for the presence of two chlorine atoms. chemguide.co.ukyoutube.com

Fragmentation analysis provides additional structural confirmation. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. The dichloromethyl group can also undergo fragmentation, such as the loss of a chlorine radical. In reaction monitoring, HRMS can be coupled with techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) to track the disappearance of reactants and the appearance of the desired product in real-time, confirming reaction completion and identifying any potential byproducts.

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction is the premier technique for determining the precise three-dimensional structure of a compound in its crystalline solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Should a suitable single crystal of this compound be grown, Single Crystal X-ray Diffraction (SCXRD) would provide an unambiguous determination of its molecular structure. rsc.orgmdpi.comescholarship.org The experiment involves mounting a single crystal on a diffractometer and bombarding it with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule.

From this map, the precise coordinates of each atom (excluding hydrogen, which is typically placed at calculated positions) can be determined. This allows for the accurate measurement of:

Bond Lengths: e.g., the C-O, C-C, C-H, and C-Cl bond distances.

Bond Angles: e.g., the C-O-C angle of the ether linkage and the Cl-C-Cl angle of the dichloromethyl group.

Intermolecular Interactions: The crystal packing reveals how individual molecules arrange themselves in the solid state, highlighting non-covalent interactions like van der Waals forces or π-π stacking that stabilize the crystal lattice.

While this compound is not chiral and thus does not have an absolute configuration to be determined, SCXRD remains the ultimate method for confirming its covalent structure and solid-state conformation.

Advanced Chromatographic Techniques Coupled with Mass Spectrometry (e.g., HPLC-MS, GC-MS) for Purity Assessment and Mixture Deconvolution

Hyphenated chromatographic and mass spectrometric techniques are essential for separating complex mixtures and identifying individual components with high sensitivity and specificity. Both High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for the detailed analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

Given the likely volatility and thermal stability of this compound, GC-MS is a primary technique for its analysis. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

Purity Assessment: The resulting chromatogram would show a major peak corresponding to this compound, with the area of this peak being proportional to its concentration. The presence of impurities, such as starting materials, by-products, or degradation products, would be indicated by additional peaks at different retention times.

Component Identification: The mass spectrum of the main peak would provide confirmation of the compound's identity by matching its molecular ion peak and fragmentation pattern with theoretical values. For this compound (C₁₃H₁₀Cl₂O), the expected molecular weight is approximately 252.13 g/mol . The mass spectrometer would detect isotopic peaks corresponding to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), providing a characteristic signature for chlorine-containing compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC-MS is a complementary technique, particularly useful if the compound or its impurities have limited thermal stability or volatility. In HPLC, separation occurs in the liquid phase based on the analyte's affinity for the stationary and mobile phases.

Mixture Deconvolution: HPLC can effectively separate this compound from non-volatile impurities or related compounds in a sample mixture.

Structural Confirmation: The coupled mass spectrometer provides mass-to-charge ratio data for each eluting peak, allowing for the confirmation of the molecular weight of the target compound and the tentative identification of unknown impurities based on their mass spectra.

Table 2: Expected GC-MS and HPLC-MS Parameters for Analysis of this compound

| Technique | Parameter | Expected Observation | Purpose |

| GC-MS | Retention Time (RT) | A specific, reproducible RT for the main peak under defined conditions. | Compound identification. |

| Mass Spectrum (m/z) | Molecular ion cluster showing isotopic pattern for two chlorine atoms. | Structural confirmation. | |

| Peak Area % | High percentage for the main peak (e.g., >99%). | Quantitative purity assessment. | |

| HPLC-MS | Retention Time (RT) | A characteristic RT for the primary analyte peak. | Compound identification. |

| Mass Spectrum (m/z) | Detection of protonated molecule [M+H]⁺ or other adducts. | Molecular weight confirmation. |

This table is for illustrative purposes only and does not represent actual experimental data.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular properties.

While specific peer-reviewed DFT studies focusing exclusively on 1-(dichloromethyl)-4-phenoxybenzene are not prominent in the literature, the methodology is extensively applied to analogous substituted aromatic compounds. researchgate.netnih.govchemrxiv.org DFT is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov

A DFT analysis of this compound would typically begin with geometry optimization, often using a hybrid functional like B3LYP with a Pople-style basis set such as 6-31G(d) or a more extensive one like 6-311++G(d,p) to accurately model the molecule's three-dimensional structure. nih.govchemrj.orgresearchgate.net From this optimized geometry, a wealth of electronic properties can be calculated.

Key reactivity descriptors derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov For this compound, the electron-withdrawing nature of the dichloromethyl group and the ether oxygen would significantly influence the electron density distribution across the two phenyl rings.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. nih.gov These maps reveal electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, predicting how the molecule will interact with other reagents. nih.gov In this compound, negative potential would be expected around the oxygen and chlorine atoms, while the hydrogen atoms of the dichloromethyl group would likely be sites of positive potential.

Global reactivity descriptors can be quantified to predict behavior. researchgate.netdntb.gov.uataylorfrancis.com These parameters, derived from orbital energies, provide a more quantitative picture of the molecule's stability and reactivity.

| Parameter | Typical Calculation Level | Significance |

|---|---|---|

| Optimized Geometry (Bond Lengths/Angles) | B3LYP/6-31G(d) | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | B3LYP/6-311++G(d,p) | Indicates the molecule's electron-donating capability. |

| LUMO Energy | B3LYP/6-311++G(d,p) | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. nih.gov |

| Dipole Moment | B3LYP/6-311++G(d,p) | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-31G(d) | Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov |

Ab initio (Latin for "from the beginning") methods are quantum calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for certain properties.

These methods are particularly powerful for elucidating reaction mechanisms. For a molecule like this compound, one could study, for example, nucleophilic substitution reactions at the dichloromethyl carbon. Researchers would use ab initio calculations to map the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. The geometry of the transition state reveals the precise atomic arrangement at the peak of the reaction barrier.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electrons, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. researchgate.netresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can reveal large-scale conformational changes and intermolecular behaviors that are inaccessible to static quantum calculations. nanobioletters.comias.ac.in

For this compound, a key area of study would be its conformational flexibility. The molecule has several rotatable bonds: the C-O-C ether linkage and the bond connecting the dichloromethyl group to the phenyl ring. MD simulations can explore the potential energy landscape associated with the rotation around these bonds, identifying the most stable conformers and the energy barriers between them. rsc.org This is critical for understanding how the molecule's shape influences its properties and interactions.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy : Predicting ¹H and ¹³C NMR spectra is a common application of DFT. github.io The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Functionals such as WP04 have been specifically developed for accurate prediction of proton shifts. github.io Such predictions are invaluable for confirming the structure of newly synthesized compounds or for assigning signals in complex experimental spectra.

IR Spectroscopy : The vibrational frequencies of a molecule can also be calculated using DFT. These calculations produce a set of normal modes, each corresponding to a specific molecular vibration (e.g., C-H stretch, C=C bend). The frequencies of these modes correspond to the absorption peaks in an infrared (IR) spectrum. While there is often a systematic overestimation of frequencies, they can be corrected using a scaling factor to achieve good agreement with experimental data, such as the known spectrum of the related 1-(chloromethyl)-4-phenoxybenzene. researchgate.netnist.gov

| Parameter | Estimated Value / Region | Notes |

|---|---|---|

| ¹H NMR (δ, ppm) | ~7.0-7.6 | Aromatic protons on both rings would appear as complex multiplets. |

| ¹H NMR (δ, ppm) | ~6.7-6.9 | The -CHCl₂ proton would likely be a singlet, significantly downfield due to the two chlorine atoms. |

| ¹³C NMR (δ, ppm) | ~115-160 | Aromatic carbons, with C-O and C-Cl carbons being the most deshielded. |

| ¹³C NMR (δ, ppm) | ~70-80 | The -CHCl₂ carbon, deshielded by the attached chlorines. |

| IR Absorption (cm⁻¹) | ~3030-3100 | Aromatic C-H stretching. |

| IR Absorption (cm⁻¹) | ~1240-1260 | Asymmetric C-O-C (aryl ether) stretching. |

| IR Absorption (cm⁻¹) | ~700-800 | C-Cl stretching. |

Note: The values in Table 2 are estimates based on standard functional group regions and are not from direct experimental measurement or specific calculation for this exact molecule.

In Silico Design and Virtual Screening of Novel Derivatives

This compound can serve as a scaffold or lead compound for the in silico design of new molecules with desired properties. nih.govresearchgate.net This process, a cornerstone of modern computer-aided drug design and materials science, involves computationally creating and evaluating new derivatives. mdpi.commdpi.com

The workflow typically begins by identifying a biological target (e.g., an enzyme active site) or a material property to optimize. nih.govresearchgate.net Using molecular docking software, the parent molecule is placed into the target's binding site to predict its binding mode and affinity. mdpi.com Researchers then design a virtual library of derivatives by making systematic modifications to the parent structure—for instance, by replacing the chlorine atoms with other halogens, or adding substituents to the phenyl rings.

These new virtual compounds are then screened by docking them into the same target site. mdpi.com The simulations rank the derivatives based on their predicted binding affinity (docking score) or other calculated properties. This virtual screening process allows for the rapid evaluation of thousands of potential compounds, prioritizing a smaller, more promising set for actual chemical synthesis and experimental testing, thereby saving significant time and resources. nih.gov

Derivatization and Functionalization Strategies

Chemical Modifications at the Dichloromethyl Group

The dichloromethyl group serves as a latent carbonyl function and a site for introducing other functionalities. Its two chlorine atoms can be substituted or eliminated to yield a variety of derivatives.

Conversion to Other Halogenated Alkyl Moieties

The dichloromethyl group can be transformed into other halogenated alkyl groups through halogen exchange reactions. While direct, selective exchange on the dichloromethyl group is not extensively documented for this specific molecule, analogous transformations are well-established in organic chemistry.

Metal-halogen exchange reactions, for instance, can convert organic halides into organometallic products, which can then be trapped with an electrophilic halogen source. wikipedia.org More direct is the Finkelstein reaction, which involves the exchange of one halogen for another, typically using a metal salt of the desired halide. nih.govresearchgate.net For example, reacting a dichloromethylarene with sodium iodide in a suitable solvent could potentially lead to the corresponding diiodomethyl derivative. Similarly, fluorine can be introduced using alkali metal fluorides, a transformation known as the Swarts reaction, although this is more common for activated halides. nih.govgoogle.com The relative rates of exchange generally follow the trend I > Br > Cl. wikipedia.org

Table 1: Potential Halogen Exchange Reactions on the Dichloromethyl Group

| Starting Material | Reagents | Potential Product | Reaction Type |

|---|---|---|---|

| 1-(Dichloromethyl)-4-phenoxybenzene | NaI, Acetone | 1-(Diiodomethyl)-4-phenoxybenzene | Finkelstein Reaction |

| This compound | NaBr, Acetone | 1-(Dibromomethyl)-4-phenoxybenzene | Finkelstein Reaction |

| This compound | AgF or KF | 1-(Difluoromethyl)-4-phenoxybenzene | Swarts Reaction |

These reactions would likely require carefully optimized conditions to achieve high yields and selectivity, potentially competing with elimination or other side reactions.

Synthesis of Carbonyl-Containing Derivatives

One of the most synthetically useful transformations of the dichloromethyl group is its hydrolysis to an aldehyde. This reaction effectively unmasks the latent carbonyl functionality. The hydrolysis of gem-dihalides like this compound is typically achieved under acidic or basic conditions, proceeding through a dihydroxy intermediate that readily loses water to form the stable carbonyl group.

A well-documented process for the analogous compound, m-phenoxybenzal chloride, involves hydrolysis with a dilute mineral acid to produce m-phenoxybenzaldehyde. google.com A similar strategy can be applied to the para-substituted isomer. For example, heating this compound with aqueous acid, or reacting it with hexamethylenetetramine followed by hydrolysis (a variation of the Sommelet reaction), yields 4-phenoxybenzaldehyde (B127426). google.com This aldehyde is a commercially available compound used as a key intermediate in the synthesis of various more complex molecules, including spirodiketopiperazines and benzoxazoles. fishersci.casigmaaldrich.comsigmaaldrich.com

Reaction Scheme: Hydrolysis to 4-Phenoxybenzaldehyde this compound → 4-Phenoxybenzaldehyde

This transformation is fundamental, as it converts the relatively inert dichloromethyl group into a highly reactive aldehyde, opening up a vast array of subsequent functionalization possibilities.

Introduction of Diverse Nitrogen-Containing Functionalities

The synthesis of 4-phenoxybenzaldehyde from this compound provides a direct entry point for the introduction of various nitrogen-containing groups. Aldehydes readily react with primary amines and other nitrogen nucleophiles in condensation reactions to form imines (also known as Schiff bases). organic-chemistry.orglibretexts.org

These reactions are typically catalyzed by acid and involve the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. libretexts.orgresearchgate.net A wide range of primary amines (aliphatic and aromatic) can be used, leading to a diverse set of N-substituted imines. Furthermore, other nitrogen nucleophiles like hydroxylamine, hydrazine, and semicarbazide (B1199961) react similarly to yield oximes, hydrazones, and semicarbazones, respectively. These derivatives are often stable, crystalline solids. libretexts.org While direct synthesis from amines is possible, the aldehyde-amine condensation remains a conventional and reliable method. rsc.orgrsc.org

Table 2: Synthesis of Nitrogen-Containing Derivatives from 4-Phenoxybenzaldehyde

| Nitrogen Nucleophile | Reagent Class | Product Class |

|---|---|---|

| R-NH₂ (e.g., Aniline) | Primary Amine | Imine (Schiff Base) |

| NH₂OH | Hydroxylamine | Oxime |

| NH₂NH₂ | Hydrazine | Hydrazone |

| NH₂NHC(=O)NH₂ | Semicarbazide | Semicarbazone |

| R₂NH | Secondary Amine | Enamine |

These reactions significantly expand the molecular diversity achievable from the parent compound, introducing functionalities crucial for applications in medicinal chemistry and materials science. ua.es

Transformations on the Phenoxybenzene Core

The phenoxybenzene scaffold itself provides opportunities for functionalization through reactions on its two aromatic rings. The directing effects of the existing substituents play a crucial role in determining the outcome of these transformations.

Selective Electrophilic Aromatic Substitution for Further Functionalization

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the aromatic rings. The regioselectivity of this reaction is governed by the electronic properties of the groups already present on the phenoxybenzene core. wikipedia.org

The phenoxy group (-OPh) is an activating, ortho-, para-directing group. youtube.comorganicchemistrytutor.com It donates electron density to the ring to which it is attached, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com Conversely, the dichloromethyl group (-CHCl₂) is a deactivating, meta-directing group due to the inductive electron-withdrawing effect of the chlorine atoms. unizin.org

In this compound, these effects work in concert. The ring bearing the phenoxy group is activated, while the ring with the dichloromethyl group is deactivated. Consequently, electrophilic attack will occur preferentially on the activated ring (the one attached to the dichloromethyl group). Since the para position is blocked by the dichloromethyl substituent, substitution is directed to the ortho positions relative to the activating phenoxy group.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| EAS Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-(Dichloromethyl)-2-bromo-4-phenoxybenzene |

| Nitration | HNO₃, H₂SO₄ | 1-(Dichloromethyl)-2-nitro-4-phenoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acetyl-4-(dichloromethyl)-2-phenoxybenzene |

These selective functionalizations introduce useful chemical handles onto the aromatic core, setting the stage for further modifications. libretexts.orgwikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com

Metal-Catalyzed Coupling Reactions for Aryl Moiety Modifications

The introduction of a halide (e.g., bromine or iodine) via electrophilic aromatic substitution, as described in section 6.2.1, opens the door to a plethora of powerful metal-catalyzed cross-coupling reactions. rhhz.netbohrium.com These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. ustc.edu.cnresearchgate.net

For instance, a derivative such as 1-(dichloromethyl)-2-bromo-4-phenoxybenzene could serve as a substrate in Suzuki-Miyaura or Heck coupling reactions. nobelprize.org

Suzuki-Miyaura Coupling: This reaction would involve coupling the bromo-derivative with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the 2-position, leading to biaryl structures. nih.govrsc.orgmdpi.com

Heck Reaction: The bromo-derivative could be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, introducing a substituted vinyl group at the 2-position. ustc.edu.cnnobelprize.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to couple the bromo-derivative with an amine, forming a new carbon-nitrogen bond and introducing an amino group at the 2-position. ustc.edu.cn

These coupling strategies allow for the modular construction of complex molecular architectures by connecting different aryl or vinyl fragments to the phenoxybenzene core, greatly enhancing the synthetic utility of the parent compound.

Synthesis of Polymeric Precursors and Macromolecular Architectures

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the use of This compound as a monomer or precursor for the synthesis of polymeric materials and macromolecular architectures. While the broader class of aromatic compounds containing dichloromethyl groups and phenoxy ethers has been investigated in various contexts of polymer chemistry, specific studies focusing on the derivatization and functionalization of this particular compound for creating polymers are not available in the public domain.

Typically, the dichloromethyl group (-CHCl₂) can serve as a reactive site for various polymerization reactions. For instance, it can be a precursor for aldehydes, which can then undergo condensation polymerizations. Alternatively, under specific conditions, the chlorine atoms could be substituted in polycondensation reactions. The phenoxy group suggests that this monomer could potentially be incorporated into poly(aryl ether) structures, a class of high-performance thermoplastics known for their thermal stability and mechanical properties.

However, without specific research findings, any discussion on the synthesis of polymeric precursors and macromolecular architectures from This compound would be purely speculative. The reactivity of the dichloromethyl group in polymerization, the potential for side reactions, and the properties of any resulting polymers have not been documented.

Future research in this area could explore several potential avenues:

Polycondensation Reactions: Investigating the reactivity of the dichloromethyl group with various nucleophiles, such as bisphenols, to form polyethers or other functional polymers.

Conversion to Other Functional Groups: Exploring the derivatization of the dichloromethyl group into other polymerizable functionalities, such as aldehydes or carboxylic acids, to create a wider range of monomers.

Friedel-Crafts Polymerization: Utilizing the reactivity of the aromatic rings in the presence of a Lewis acid catalyst for the synthesis of polyarylenes.

Until such research is conducted and published, the role of This compound in the synthesis of polymeric precursors and macromolecular architectures remains an unexplored area of polymer science.

Role As a Versatile Chemical Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The primary role of 1-(dichloromethyl)-4-phenoxybenzene in advanced organic synthesis is to act as a stable precursor, or "masked" form, of 4-phenoxybenzaldehyde (B127426). This aldehyde is a crucial intermediate for constructing a variety of complex and high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com The phenoxy group provides a flexible ether linkage, while the aldehyde offers a reactive site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Notable applications include:

Agrochemicals: 4-Phenoxybenzaldehyde is a key component in the synthesis of certain synthetic pyrethroid insecticides. google.comwikipedia.orgarkat-usa.org For instance, the structurally related 3-phenoxybenzaldehyde (B142659) is a well-established intermediate for fenvalerate, a broad-spectrum insecticide. wikipedia.orggoogle.comnih.gov The synthesis involves the reaction of the aldehyde with a cyanide source and an appropriate acid chloride to form the final α-cyanoester structure. google.comgoogle.com

Pharmaceuticals and Bioactive Molecules: The 4-phenoxybenzaldehyde scaffold is integral to the synthesis of various biologically active compounds. It has been used to prepare benzoxazoles and spirodiketopiperazine derivatives. sigmaaldrich.comsigmaaldrich.comthermofisher.com Furthermore, it has served as a key starting material for novel hydrazinyl-benzothiazole derivatives that have shown significant activity against Mycobacterium tuberculosis.

General Organic Synthesis: The aldehyde functionality of 4-phenoxybenzaldehyde allows for a wide array of chemical transformations, making it a staple in synthetic chemistry. It can be oxidized to form 4-phenoxybenzoic acid or reduced to 4-phenoxybenzyl alcohol, both of which are valuable intermediates themselves.

The following table summarizes key reactions where 4-phenoxybenzaldehyde, derived from its dichloromethyl precursor, is a critical starting material.

| Product Class | Key Reaction Type | Example Product/Derivative | Ref. |

| Pyrethroid Insecticides | Cyanohydrin formation & Esterification | Fenvalerate Analogues | google.comnih.gov |

| Heterocycles | Condensation / Cyclization | Benzoxazoles | sigmaaldrich.comsigmaaldrich.com |

| Bioactive Compounds | Multi-component Reactions | Spirodiketopiperazines | sigmaaldrich.comthermofisher.com |

| Antitubercular Agents | Hydrazone Formation | 2-(2-(4-phenoxybenzylidene)hydrazinyl)benzothiazoles |

Scaffold for the Development of Combinatorial Chemistry Libraries

The 4-phenoxybenzaldehyde scaffold, readily accessed from this compound, is exceptionally well-suited for the construction of combinatorial chemistry libraries. In combinatorial synthesis, a central core or "scaffold" is systematically decorated with a variety of chemical building blocks to rapidly generate a large number of diverse molecules for screening in drug discovery and materials science. uomustansiriyah.edu.iq

The aldehyde functional group is one of the most versatile handles for library production due to its ability to participate in a wide range of reliable and high-yielding reactions. Key diversification reactions include:

Reductive Amination: Reaction with a library of primary or secondary amines followed by reduction to produce a diverse set of secondary or tertiary amine derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with various phosphonium (B103445) ylides or phosphonate (B1237965) carbanions to generate a library of alkenes with varying substituents.

Condensation Reactions: Formation of imines, hydrazones, or oximes by reacting with amines, hydrazines, or hydroxylamines, respectively.

Multi-component Reactions: Use as a key component in reactions like the Ugi or Passerini reactions to introduce multiple points of diversity in a single step.

The general strategy involves anchoring the 4-phenoxybenzaldehyde scaffold (or a precursor) to a solid support, often a polymer resin. uomustansiriyah.edu.iq The anchored aldehyde is then subjected to a variety of building blocks in a spatially separated or "split-and-mix" fashion. This approach allows for the efficient synthesis and subsequent screening of thousands of related compounds, accelerating the discovery of new leads with desired biological or material properties.

Intermediate in the Synthesis of Materials with Tailored Chemical Properties

This compound serves as a valuable intermediate for creating polymers and advanced materials with specific, tailored properties. chemimpex.com Its derivative, 4-phenoxybenzaldehyde, can be chemically modified and incorporated as a monomer into various polymer backbones.

A prominent application is in the synthesis of high-performance polymers like polyimides . Aromatic polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength. titech.ac.jpcetjournal.it However, they are often difficult to process due to their rigidity and poor solubility. titech.ac.jp Introducing flexible ether linkages—like the phenoxy group present in this building block—into the polymer backbone is a well-established strategy to enhance solubility and processability without significantly compromising thermal stability. titech.ac.jpresearchgate.net

The synthetic route from 4-phenoxybenzaldehyde to a polyimide monomer typically involves its conversion into a diamine. This can be achieved through various synthetic steps, such as a condensation with a nitro-compound followed by reduction. This resulting diamine, containing the flexible 4-phenoxybenzoyl core, can then be polymerized with various aromatic dianhydrides in a two-step process to yield a series of soluble, high-performance polyimides. researchgate.netresearchgate.net These materials are sought after for applications in the aerospace and electronics industries as films, adhesives, and composite matrices. core.ac.uk

| Polymer Type | Precursor Monomer from 4-Phenoxybenzaldehyde | Key Property Contribution | Ref. |

| Polyimides | Aromatic Diamines | Enhanced solubility and processability, thermal stability | titech.ac.jpresearchgate.net |

| Polyesters | Aromatic Diols | Flexibility, modified thermal properties | chemimpex.com |

| Specialty Resins | Various functionalized derivatives | Improved performance for coatings and adhesives | chemimpex.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Dichloromethyl)-4-phenoxybenzene, and how can side products be minimized?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or Friedel-Crafts alkylation to introduce the dichloromethyl group. For example, chlorination of 4-phenoxybenzyl alcohol using reagents like PCl₅ or SOCl₂ under anhydrous conditions can yield the target compound. Side products (e.g., over-chlorinated derivatives) are minimized by controlling stoichiometry (1:1 molar ratio of alcohol to chlorinating agent) and reaction temperature (0–5°C). Post-synthesis, column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1) isolates the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions on the benzene ring. The dichloromethyl group (CHCl₂) shows a singlet at δ 5.8–6.2 ppm in ¹H NMR, while ¹³C NMR reveals two chlorine-coupled carbons at δ 70–75 ppm .

- Mass Spectrometry (EI-MS) : Confirms molecular weight via parent ion [M]⁺ at m/z 265 (C₁₃H₁₀Cl₂O). Fragmentation patterns (e.g., loss of Cl·) validate the dichloromethyl group .

- IR Spectroscopy : C-Cl stretches appear at 650–750 cm⁻¹, and aromatic C-O-C (phenoxy) vibrations at 1200–1250 cm⁻¹ .

Q. What purification methods ensure high purity for this compound?

- Methodological Answer : Recrystallization from ethanol/water (7:3) at −20°C removes polar impurities, yielding crystals with ≥98% purity. For non-polar byproducts, vacuum distillation (bp 180–190°C at 5 mmHg) or preparative HPLC (C18 column, acetonitrile/water 85:15) is effective .

Advanced Research Questions

Q. How does the dichloromethyl group influence the electronic structure and regioselectivity in electrophilic substitutions?

- Methodological Answer : The dichloromethyl group is a strong electron-withdrawing group (EWG) due to the −I effect of Cl atoms. Computational studies (DFT at B3LYP/6-31G*) show it reduces electron density at the para position relative to the phenoxy group, directing electrophiles (e.g., NO₂⁺) to the meta position. Hammett substituent constants (σₚ ≈ +0.8) predict enhanced reactivity toward nucleophilic aromatic substitution at the ortho position .

Q. What strategies resolve contradictions in reported reaction yields when using Lewis acid catalysts?

- Methodological Answer : Discrepancies in yields (e.g., 40% vs. 70% with AlCl₃ vs. FeCl₃) arise from catalyst hydration . Anhydrous FeCl₃ (activated at 150°C under vacuum) improves reproducibility by preventing hydrolysis. Kinetic studies (GC-MS monitoring) show FeCl₃ accelerates the reaction (t₁/₂ = 15 min) compared to AlCl₃ (t₁/₂ = 45 min) due to higher Lewis acidity .

Q. How does the compound interact with cytochrome P450 enzymes in mechanistic toxicology studies?

- Methodological Answer : In vitro assays with human liver microsomes (HLMs) and NADPH cofactor reveal CYP3A4-mediated oxidation of the dichloromethyl group to a reactive acyl chloride intermediate. LC-MS/MS detects covalent adducts (e.g., glutathione conjugates) at m/z 540. Competitive inhibition assays using ketoconazole (CYP3A4 inhibitor) reduce adduct formation by >80%, confirming the metabolic pathway .

Q. What computational models predict the compound’s environmental persistence and biodegradation pathways?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models (EPI Suite) estimate a half-life of 120 days in soil due to low biodegradability (BIOWIN3 score = 0.2). Density Functional Theory (DFT) simulations (Gaussian 16) identify hydrolysis at the dichloromethyl group (ΔG‡ = 25 kcal/mol) as the rate-limiting step. Experimental validation via OECD 301F respirometry shows <10% mineralization in 28 days, aligning with predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.